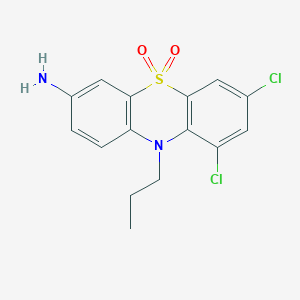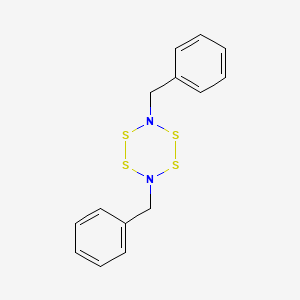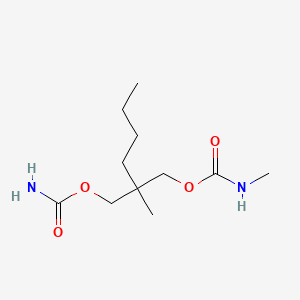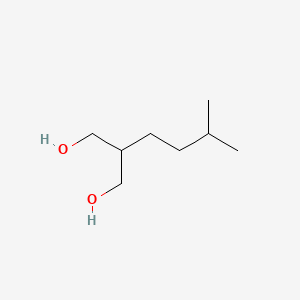
1,3-Propanediol, 2-isopentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-isopentyl- is an organic compound that belongs to the class of alcohols It is characterized by the presence of two hydroxyl groups (-OH) attached to a three-carbon chain, with an isopentyl group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-isopentyl- typically involves multiple steps. One common method starts with the aldol condensation of isovaleraldehyde in the presence of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This reaction forms (2Z)-2-isopropyl-5-methyl-2-hexenal, which is then reduced to 2-isopropyl-5-methylhexanal using a reducing agent. The next step involves the reaction of 2-isopropyl-5-methylhexanal with formaldehyde and an inorganic base to form 2-isopentyl-2-isopropylpropane-1,3-diol. Finally, methylation of this diol with a methylation agent and a base yields 2-isopentyl-2-isopropyl-1,3-dimethoxypropane .
Industrial Production Methods
Industrial production methods for 1,3-Propanediol, 2-isopentyl- often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, high-pressure conditions, and advanced catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-isopentyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halides or esters.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-isopentyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bio-based chemical derived from renewable resources.
Medicine: Explored for its potential use in drug formulations and as a solvent for pharmaceutical compounds.
Industry: Utilized in the production of polyesters, polyurethanes, and other polymers.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-isopentyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the isopentyl group can affect the compound’s solubility and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediol: A simpler diol with two hydroxyl groups on a three-carbon chain.
Neopentyl glycol: Contains two hydroxyl groups on a five-carbon chain with two methyl groups attached to the central carbon.
Uniqueness
1,3-Propanediol, 2-isopentyl- is unique due to the presence of the isopentyl group, which imparts distinct chemical properties such as increased hydrophobicity and altered reactivity compared to other similar diols.
Eigenschaften
CAS-Nummer |
25462-27-5 |
|---|---|
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2-(3-methylbutyl)propane-1,3-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2)3-4-8(5-9)6-10/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
VWQPAMYYOLDISD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


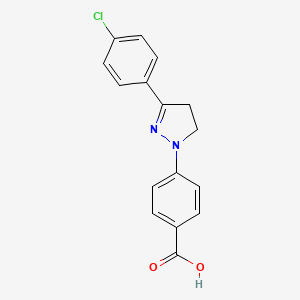
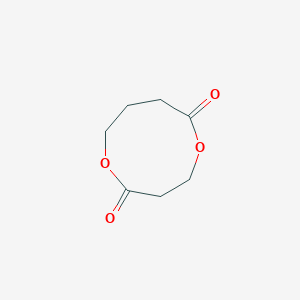


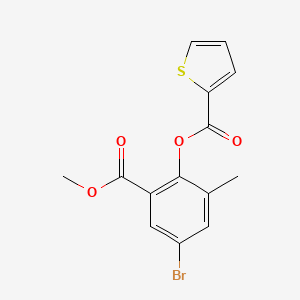
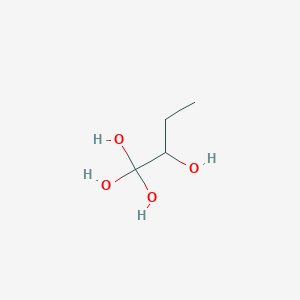


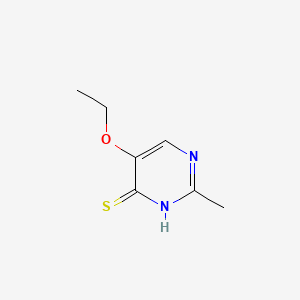
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)
